molecular formula C23H19F3N4O3 B1683928 Dilmapimod CAS No. 444606-18-2

Dilmapimod

カタログ番号: B1683928
CAS番号: 444606-18-2
分子量: 456.4 g/mol
InChIキー: ORVNHOYNEHYKJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ジルマピモドは、SB-681323としても知られており、ピリド[2,3-d]ピリミジン-7(8H)-オンコア構造の形成を含む一連の化学反応によって合成できます。合成経路には、通常、次のものが含まれます。

ジルマピモドの工業生産方法には、これらの合成経路を最適化して、高い収率と純度を確保することが含まれます。 この化合物は、通常、粉末として供給され、安定性を維持するために特定の保管条件が必要です .

化学反応の分析

ジルマピモドは、次のようなさまざまな化学反応を受けます。

    酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成できます。

    還元: 還元反応を使用して、この化合物の官能基を変更できます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の用途

科学的研究の応用

作用機序

ジルマピモドは、p38マイトジェン活性化プロテインキナーゼ経路を阻害することにより、その効果を発揮します。 この阻害により、腫瘍壊死因子-α、インターロイキン-1β、インターロイキン-6などの炎症性サイトカインのレベルが低下します . これらのサイトカインを遮断することにより、ジルマピモドは炎症部位への細胞浸潤を減らし、それにより局所的な損傷を軽減します .

類似の化合物との比較

ジルマピモドは、他の阻害剤に見られる一般的な問題である、肝臓毒性を大幅に引き起こすことなく、炎症性サイトカインを効果的に減らす能力などの、その特定の分子構造と能力のために、p38マイトジェン活性化プロテインキナーゼ阻害剤の中でもユニークです . 類似の化合物には、次のものがあります。

ジルマピモドのユニークな構造と低毒性プロファイルにより、炎症性疾患の治療におけるさらなる研究開発のための有望な候補となっています。

類似化合物との比較

Dilmapimod is unique among p38 mitogen-activated protein kinase inhibitors due to its specific molecular structure and its ability to effectively reduce proinflammatory cytokines without causing significant liver toxicity, a common issue with other inhibitors . Similar compounds include:

This compound’s unique structure and reduced toxicity profile make it a promising candidate for further research and development in the treatment of inflammatory diseases.

生物活性

Dilmapimod, also known as SB-681323, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, including rheumatoid arthritis (RA), chronic pain syndromes, and acute respiratory distress syndrome (ARDS). This article explores the biological activity of this compound through various studies, highlighting its pharmacokinetics, efficacy, and safety profiles.

This compound exerts its effects by inhibiting the p38 MAPK pathway, which plays a crucial role in the signaling of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . By blocking this pathway, this compound reduces the production of these cytokines, thereby mitigating inflammation and associated tissue damage.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various patient populations. A significant study involved patients with severe trauma at risk for ARDS, where this compound was administered intravenously. The results indicated that this compound was quickly distributed to peripheral compartments and eliminated slowly, with a population clearance of 35.87 L/h and a steady-state volume of distribution of 160 L .

Key Pharmacokinetic Parameters

ParameterValue
Clearance (CL)35.87 L/h
Volume of Distribution (Vss)160 L
Administration RouteIntravenous

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials for its efficacy in treating inflammatory conditions:

  • Rheumatoid Arthritis : In a study comparing this compound to prednisolone, it was found that this compound did not significantly reduce levels of circulating IL-6 or C-reactive protein (CRP) in patients with active RA . This suggests limited efficacy in this specific patient population.
  • Neuropathic Pain : A double-blind, placebo-controlled trial involving patients with neuropathic pain demonstrated that this compound significantly reduced pain scores compared to placebo. The study reported a mean daily pain intensity reduction with a p-value of 0.0034, indicating strong statistical significance .
  • Acute Respiratory Distress Syndrome : In patients at risk for ARDS due to severe trauma, this compound was well tolerated and showed trends toward reducing inflammatory markers like CRP, although these did not reach statistical significance .

Safety Profile

This compound has generally exhibited a favorable safety profile across studies. In trials involving RA and neuropathic pain, adverse events were infrequent and not clinically significant . In the ARDS study, despite a high incidence of adverse events due to the critically ill population, no serious safety concerns were raised regarding this compound treatment .

特性

IUPAC Name

8-(2,6-difluorophenyl)-2-(1,3-dihydroxypropan-2-ylamino)-4-(4-fluoro-2-methylphenyl)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVNHOYNEHYKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318338
Record name Dilmapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dilmapimod reduces the levels of proinflammatory cytokines and chemokines and reduce cellular infiltration to sites of inflammation, thereby reducing local damage. In diseases such as RA and IBD, TNFα blockade through either anti-TNFα antibodies or use of soluble TNFα receptors. Inhibition of p38α offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy.
Record name Dilmapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

444606-18-2
Record name Dilmapimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444606-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilmapimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444606182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilmapimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dilmapimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DILMAPIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3238VQW0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 8-(2,6-difluoro-phenyl)-4-(4-fluoro-2-methyl-phenyl)-2-methanesulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one (800 mg, 1.8 mmol) in 1-methyl-2-pyrrolidinone (8 mL) was added serinol (819 mg, 9 mmol, 5 eq) and the reaction mixture was heated to 50°. After 1 h, H2O (20 mL) was added, followed by Et2O (20 mL) and EtOAc (20 mL). The layers were separated. The organic layer was washed with satd aq NaCl, dried (MgSO4), filtered and the solvent was evaporated. The yellow residue was then purified by Flash chromatography to afford 8-(2,6-difluoro-phenyl)-4-(4-fluoro-2-methyl-phenyl)-2-(2-hydroxy-1-hydroxymethyl-ethylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (750 mg, 92% yield). 1H-NMR (CDCl3) δ 2.30 (s, 3H), 3.67 (m, 1H), 3.88 (m, 4H), 6.30 (br s, 1H), 6.41(d, 1H, J=9.6 Hz), 7.08 (m, 4H), 7.24 (m, 1H), 7.31 (d, 1H, J=9.6 Hz), 7.49 (m, 1H). LC MS (m/e)=457 (MH+).
Name
8-(2,6-difluoro-phenyl)-4-(4-fluoro-2-methyl-phenyl)-2-methanesulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
819 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dilmapimod
Reactant of Route 2
Reactant of Route 2
Dilmapimod
Reactant of Route 3
Reactant of Route 3
Dilmapimod
Reactant of Route 4
Reactant of Route 4
Dilmapimod
Reactant of Route 5
Reactant of Route 5
Dilmapimod
Reactant of Route 6
Reactant of Route 6
Dilmapimod

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。